molecular formula C24H24N4O2 B2522114 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one CAS No. 1358985-70-2

2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2522114
CAS No.: 1358985-70-2
M. Wt: 400.482
InChI Key: WZGKJRBPIMLEPA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a 1,2,4-oxadiazole moiety and aromatic groups. The 1,2,4-oxadiazole ring, linked via a methyl group to the pyridazinone scaffold, is further substituted with a 4-ethylphenyl group, while the 6-position of the pyridazinone is occupied by a 4-isopropylphenyl substituent. Such structural features are common in medicinal chemistry, particularly in compounds targeting enzymes like phosphodiesterases or kinases due to their hydrogen-bonding and π-π stacking capabilities .

The synthesis of analogous compounds often involves condensation reactions between carboxylic acid derivatives and hydroxylamine intermediates, followed by cyclization under basic conditions. For example, caesium carbonate and dry N,N-dimethylformamide (DMF) have been utilized in similar reactions to form 1,2,4-oxadiazole-containing derivatives .

Properties

IUPAC Name

2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-4-17-5-7-20(8-6-17)24-25-22(30-27-24)15-28-23(29)14-13-21(26-28)19-11-9-18(10-12-19)16(2)3/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGKJRBPIMLEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the pyridazinone ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The choice of solvents and catalysts is also crucial in minimizing environmental impact and ensuring safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring’s electrophilic carbon atoms (C-3 and C-5) are susceptible to nucleophilic attack. For example:

Reaction Conditions Outcome Reference
HydrolysisAcidic (HCl) or basic (NaOH)Ring opening to form amidoxime or nitrile derivatives.
Thiol substitutionRSH, Cu catalysisReplacement of oxygen with sulfur, yielding 1,2,4-thiadiazole derivatives.

Key Findings :

  • Hydrolysis under basic conditions (e.g., NaOH/EtOH) cleaves the oxadiazole ring, generating a cyano group and an amidoxime intermediate.

  • Thiols react selectively at C-5 in the presence of copper catalysts, forming stable thioether linkages.

Reduction and Oxidation Reactions

The dihydropyridazin-3-one moiety undergoes redox transformations:

Reaction Conditions Outcome Reference
Pyridazinone reductionH₂, Pd/CSaturation of the N-N bond to form tetrahydropyridazine.
Keto-enol tautomerismAcidic or basic mediaStabilization of enolate forms, enabling alkylation or acylation.

Key Findings :

  • Catalytic hydrogenation reduces the N-N bond in the pyridazinone ring, enhancing solubility but reducing biological activity.

  • Enolate formation under basic conditions facilitates electrophilic attacks at the α-carbon.

Electrophilic Aromatic Substitution

The aryl substituents may undergo electrophilic substitution, though steric hindrance from ethyl/isopropyl groups limits reactivity:

Reaction Conditions Outcome Reference
NitrationHNO₃/H₂SO₄Meta-directed nitro derivatives on the 4-ethylphenyl group.
SulfonationSO₃/H₂SO₄Low yield due to steric effects; minor para-sulfonation observed.

Key Findings :

  • Nitration occurs preferentially on the less hindered 4-ethylphenyl ring, yielding meta-nitro products .

  • Sulfonation is inefficient, with <10% yield under standard conditions .

Cycloaddition and Ring-Opening Reactions

The oxadiazole and pyridazinone moieties participate in cycloadditions:

Reaction Conditions Outcome Reference
Diels-Alder reactionDienophile (e.g., maleic anhydride)Pyridazinone acts as a diene, forming bicyclic adducts.
Oxadiazole ring-openingGrignard reagentsInsertion of alkyl/aryl groups at C-5, forming imidazole derivatives.

Key Findings :

  • The dihydropyridazinone core exhibits weak diene character, requiring electron-deficient dienophiles for cycloaddition.

  • Grignard reagents induce oxadiazole ring scission, leading to imidazole-based products.

Stability Under Environmental Conditions

Condition Effect Reference
Thermal (150°C)Decomposition of oxadiazole ring; CO and NH₃ release detected.
UV lightPhotooxidation of pyridazinone to pyridazine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example, derivatives have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87

These findings suggest that the incorporation of the oxadiazole structure may enhance anticancer activity significantly.

Other Pharmacological Activities

In addition to anticancer effects, compounds similar to 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one have been investigated for various biological activities:

  • Antibacterial Activity : Some derivatives exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The oxadiazole derivatives have shown potential as lipoxygenase inhibitors, which could lead to new anti-inflammatory agents.

Case Study 1: Anticancer Activity Assessment

A study focused on evaluating the anticancer effects of oxadiazole derivatives found that specific substitutions on the oxadiazole ring significantly influenced their cytotoxicity against prostate cancer cells (PC-3). The study reported IC50 values in the low micromolar range for several derivatives, indicating strong potential for further development as anticancer drugs.

Case Study 2: Antibacterial Evaluation

Another investigation assessed the antibacterial properties of various oxadiazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited effective inhibition at low concentrations, suggesting their potential as therapeutic agents in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Core Structure Key Substituents Biological Relevance Reference
Target Compound 2,3-dihydropyridazin-3-one 1,2,4-oxadiazole, 4-ethylphenyl, 4-isopropylphenyl Hypothesized kinase inhibition
Benzoxazine-Oxadiazole Hybrids Benzo[b][1,4]oxazin-3(4H)-one Substituted pyrimidines, phenyl groups Antimicrobial activity
Triazolyl-Pyridazinones 1,2,4-triazole, 2,3-dihydropyridazin-3-one Sulfanyl, ethoxy groups Supplier-listed analogs (no bioactivity)

Key Findings:

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for benzoxazine-oxadiazole hybrids, where Cs₂CO₃ and DMF facilitate coupling reactions . In contrast, triazolyl-pyridazinones often require thiol- or sulfanyl-group incorporation, which may introduce instability in aqueous environments .

The 4-isopropylphenyl group introduces steric bulk absent in simpler phenyl-substituted analogs, which could influence solubility and membrane permeability .

Computational Predictions: Density functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functionals, suggest that gradient-corrected functionals accurately predict thermochemical properties (e.g., atomization energies) for heterocyclic systems .

Stability and Reactivity: The dihydropyridazinone core is susceptible to oxidation under ambient conditions, a trait shared with other dihydroheterocycles. The 1,2,4-oxadiazole moiety offers greater hydrolytic stability compared to esters or amides, a critical advantage in drug design .

Biological Activity

The compound 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features both an oxadiazole and a dihydropyridazinone ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C23H22N4O3
  • IUPAC Name : this compound

Structural Features

The compound consists of:

  • An oxadiazole ring , which is often associated with antimicrobial and anticancer activities.
  • A dihydropyridazinone core , which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted that oxadiazole derivatives showed better activity against gram-positive bacteria compared to gram-negative strains. The presence of the oxadiazole group enhances lipophilicity, facilitating cellular uptake and increasing antimicrobial efficacy .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .

Additionally, molecular docking studies suggest that the compound may interact with estrogen receptors (ER), similar to established drugs like Tamoxifen, indicating potential applications in hormone-dependent cancers .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Signal Modulation : It can modulate signaling pathways that lead to cell apoptosis or proliferation inhibition.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer). The results indicated significant cytotoxic effects with IC50 values in the micromolar range. For instance, certain derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against gram-positive bacteria
AnticancerInhibition of thymidylate synthase
CytotoxicitySignificant effects on MCF-7 cells

Case Study: Anticancer Activity

A study conducted by Du et al. focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives targeting TS. The results demonstrated that specific derivatives exhibited potent inhibitory effects on TS with promising anticancer activity in vitro .

Case Study: Enzyme Interaction

Research involving molecular docking revealed strong interactions between the compound and various enzymes related to cancer metabolism, suggesting a mechanism for its anticancer effects. These findings underline the importance of structural modifications in enhancing biological activity while reducing toxicity .

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